N-{2-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide
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Overview
Description
N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic rings, including pyrazole, oxadiazole, and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or by using a multicomponent reaction involving an aldehyde, a hydrazine, and a β-ketoester.
Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyrazine ring: The final step involves the coupling of the oxadiazole intermediate with a pyrazine derivative through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Chemical Biology: It can serve as a probe for studying biological processes involving nitrogen-containing heterocycles.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity . The nitro group can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- Hydrazine-coupled pyrazole derivatives
Uniqueness
N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H13N9O5 |
---|---|
Molecular Weight |
387.31 g/mol |
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N9O5/c24-12(10-6-15-1-2-16-10)17-3-4-18-13(25)14-20-11(21-28-14)8-22-7-9(5-19-22)23(26)27/h1-2,5-7H,3-4,8H2,(H,17,24)(H,18,25) |
InChI Key |
FLEWPRJDHYUYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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